(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide

Catalog No.
S7629005
CAS No.
M.F
C13H14Cl2N2O2
M. Wt
301.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2...

Product Name

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide

IUPAC Name

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

InChI

InChI=1S/C13H14Cl2N2O2/c14-9-3-1-4-10(15)8(9)7-12(18)17-6-2-5-11(17)13(16)19/h1,3-4,11H,2,5-7H2,(H2,16,19)/t11-/m0/s1

InChI Key

GFPYTUQXJVYKLI-NSHDSACASA-N

SMILES

C1CC(N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N
(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide, also known as JD5037, is a novel compound synthesized from the combination of a pyrrolidine ring and a dichlorophenyl acetyl moiety. It was originally developed as a peripheral-selective FAAH inhibitor for the treatment of a variety of medical conditions related to the endocannabinoid system.
The molecular formula of JD5037 is C16H16Cl2N2O2, with a molecular weight of 347.22 g/mol. It is a white crystalline powder with a melting point of 216-219°C. It is soluble in DMSO and ethanol.
JD5037 was first synthesized by a team of researchers from the Scripps Research Institute in California, USA. The synthesis process involved the reaction of a pyrrolidine ring with a dichlorophenyl acetyl moiety, followed by purification using column chromatography.
JD5037 can be analyzed using various methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods allow for the accurate quantification and detection of JD5037 in various biological samples.
JD5037 has been shown to have potent and selective inhibitory effects on FAAH activity. FAAH is an enzyme responsible for the degradation of the endocannabinoid anandamide, which is involved in pain sensation, mood regulation, and immune function. Inhibition of FAAH can lead to increased anandamide levels and potential therapeutic benefits.
Studies have shown that JD5037 has a low acute toxicity profile in animal models, even at high doses. However, more research is needed to determine its long-term toxicity and potential adverse effects.
JD5037 has been used in various scientific experiments to investigate the role of the endocannabinoid system in various physiological and pathological conditions, including pain, inflammation, anxiety, and addiction. It has also been used as a tool to study the pharmacology of FAAH inhibitors.
Research on JD5037 and its potential applications is still ongoing. Recent studies have shown promising results in preclinical models of pain, inflammation, and addiction. However, further research is needed to determine its efficacy and safety in human trials.
JD5037 has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and drug discovery. Its potential therapeutic applications in pain, inflammation, and addiction make it an attractive target for drug development.
While JD5037 has shown promising results in preclinical studies, there are still limitations and challenges that need to be addressed, such as its pharmacokinetic profile and potential adverse effects. Future research directions include developing more potent and selective FAAH inhibitors, investigating the role of JD5037 in various medical conditions, and exploring its potential as a tool for drug discovery and development. Some future directions that can be pursued in the JD5037 research include:
1. Investigating the long-term toxicity and potential adverse effects of JD5037 in animal models and human trials.
2. Developing more potent and selective FAAH inhibitors based on the structure of JD5037.
3. Investigating the pharmacokinetics of JD5037 in various animal models and humans to better understand its absorption, distribution, metabolism, and excretion.
4. Exploring the potential of JD5037 as a tool for drug discovery and development in various therapeutic areas, such as pain, inflammation, and addiction.
5. Investigating the role of JD5037 in the endocannabinoid system and its potential interactions with other signaling pathways.
6. Exploring the potential of JD5037 in combination with other drugs or therapies to enhance efficacy and minimize adverse effects.
7. Investigating the potential of JD5037 in other medical conditions, such as cancer and neurodegenerative diseases.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.0432331 g/mol

Monoisotopic Mass

300.0432331 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-24-2023

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